![molecular formula C12H22S B14352788 2-Methyl-1-[(2-methylpent-2-EN-1-YL)sulfanyl]pent-2-ene CAS No. 90850-90-1](/img/structure/B14352788.png)
2-Methyl-1-[(2-methylpent-2-EN-1-YL)sulfanyl]pent-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-[(2-methylpent-2-EN-1-YL)sulfanyl]pent-2-ene is an organic compound characterized by its unique structure, which includes a sulfanyl group attached to a pentene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[(2-methylpent-2-EN-1-YL)sulfanyl]pent-2-ene typically involves the reaction of 2-methylpent-2-ene with a suitable sulfanylating agent under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Common reaction conditions include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-[(2-methylpent-2-EN-1-YL)sulfanyl]pent-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted pentenes depending on the nucleophile used.
Scientific Research Applications
2-Methyl-1-[(2-methylpent-2-EN-1-YL)sulfanyl]pent-2-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-Methyl-1-[(2-methylpent-2-EN-1-YL)sulfanyl]pent-2-ene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methylpent-1-ene: A structurally similar compound without the sulfanyl group.
2-Methylpent-2-ene: Another isomer with a different arrangement of the double bond.
2-Methyl-1-pentene: Lacks the sulfanyl group but has a similar carbon backbone.
Uniqueness
2-Methyl-1-[(2-methylpent-2-EN-1-YL)sulfanyl]pent-2-ene is unique due to the presence of the sulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for forming covalent bonds with biomolecules, making it valuable for various applications in research and industry.
Properties
CAS No. |
90850-90-1 |
|---|---|
Molecular Formula |
C12H22S |
Molecular Weight |
198.37 g/mol |
IUPAC Name |
2-methyl-1-(2-methylpent-2-enylsulfanyl)pent-2-ene |
InChI |
InChI=1S/C12H22S/c1-5-7-11(3)9-13-10-12(4)8-6-2/h7-8H,5-6,9-10H2,1-4H3 |
InChI Key |
HLZFXTCXQVVTRB-UHFFFAOYSA-N |
Canonical SMILES |
CCC=C(C)CSCC(=CCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




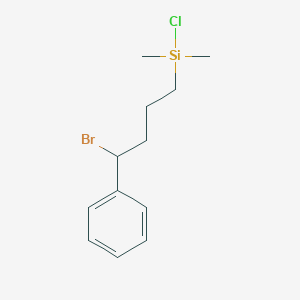
![3-[(1,3-Dichloropropan-2-YL)oxy]propane-1,2-diol](/img/structure/B14352721.png)

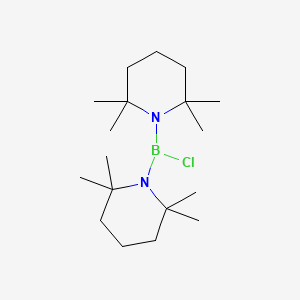
![N-[3-Chloro-4-(2-ethoxyphenoxy)phenyl]-2-phenylacetamide](/img/structure/B14352730.png)
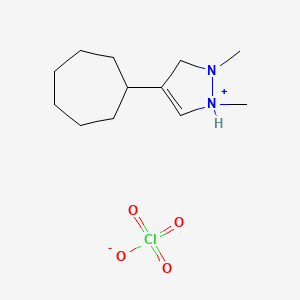
![[1-(4-Phenoxyphenyl)cyclohexane-1,3,5-triyl]tris(trichlorogermane)](/img/structure/B14352756.png)

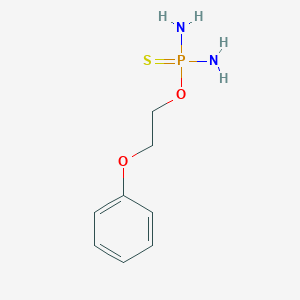
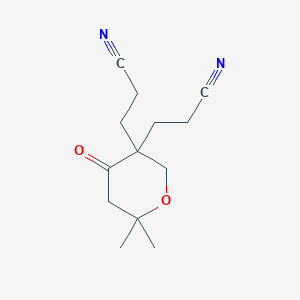

![1-Methoxy-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene](/img/structure/B14352793.png)
